molecular formula C13H19NOS B10938050 N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide

Cat. No.: B10938050
M. Wt: 237.36 g/mol
InChI Key: AEYWVWYSBOHMLT-UHFFFAOYSA-N
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Description

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide is an organic compound with the molecular formula C13H19NOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyclohexyl group attached to the nitrogen atom of the carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide typically involves the reaction of 4,5-dimethylthiophene-2-carboxylic acid with cyclohexylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with cyclohexylamine to yield the desired carboxamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4,5-dimethylthiophene-3-carboxamide
  • N-cyclohexyl-4,5-dimethylthiophene-2-sulfonamide
  • N-cyclohexyl-4,5-dimethylthiophene-2-thiol

Uniqueness

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring and the presence of the cyclohexyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

N-cyclohexyl-4,5-dimethylthiophene-2-carboxamide

InChI

InChI=1S/C13H19NOS/c1-9-8-12(16-10(9)2)13(15)14-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,14,15)

InChI Key

AEYWVWYSBOHMLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC2CCCCC2)C

Origin of Product

United States

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